

An In-depth Technical Guide to Akuammidine: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Akuammidine*

Cat. No.: *B1680586*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammidine is a monoterpenoid indole alkaloid found predominantly in the seeds of *Picralima nitida*, a plant with a history of use in traditional African medicine. This document provides a comprehensive technical overview of **akuammidine**, detailing its chemical structure, physicochemical properties, and known biological activities. Particular focus is given to its interaction with opioid receptors, a key area of interest for its potential therapeutic applications. This guide consolidates quantitative data into structured tables, outlines detailed experimental protocols for its isolation, and provides visual representations of its biological signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

Chemical Structure and Identification

Akuammidine possesses a complex pentacyclic structure characteristic of the corynanthe alkaloid family. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Identifier	Value
IUPAC Name	methyl (1S,12S,13S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0 ^{2,10} .0 ^{4,9} .0 ^{12,17}]octadeca-2(10),4,6,8-tetraene-13-carboxylate[1]
SMILES	<chem>C/C=C\1/CN2[C@H]3C[C@@H]1--INVALID-LINK--(CO)C(=O)OC</chem> [1]
InChI Key	RCEFXZXHYFOPIE-GJZACXSBSA-N[1]
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₃ [1]
CAS Number	639-36-1[1]

Physicochemical Properties

The physicochemical properties of **akuammidine** are crucial for its handling, formulation, and pharmacokinetic profiling. The following table summarizes key quantitative data.

Property	Value
Molecular Weight	352.4 g/mol [1]
Appearance	Powder
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage	Desiccate at -20°C[2]

Experimental Protocols

Isolation of Akuammidine from Picralima nitida Seeds

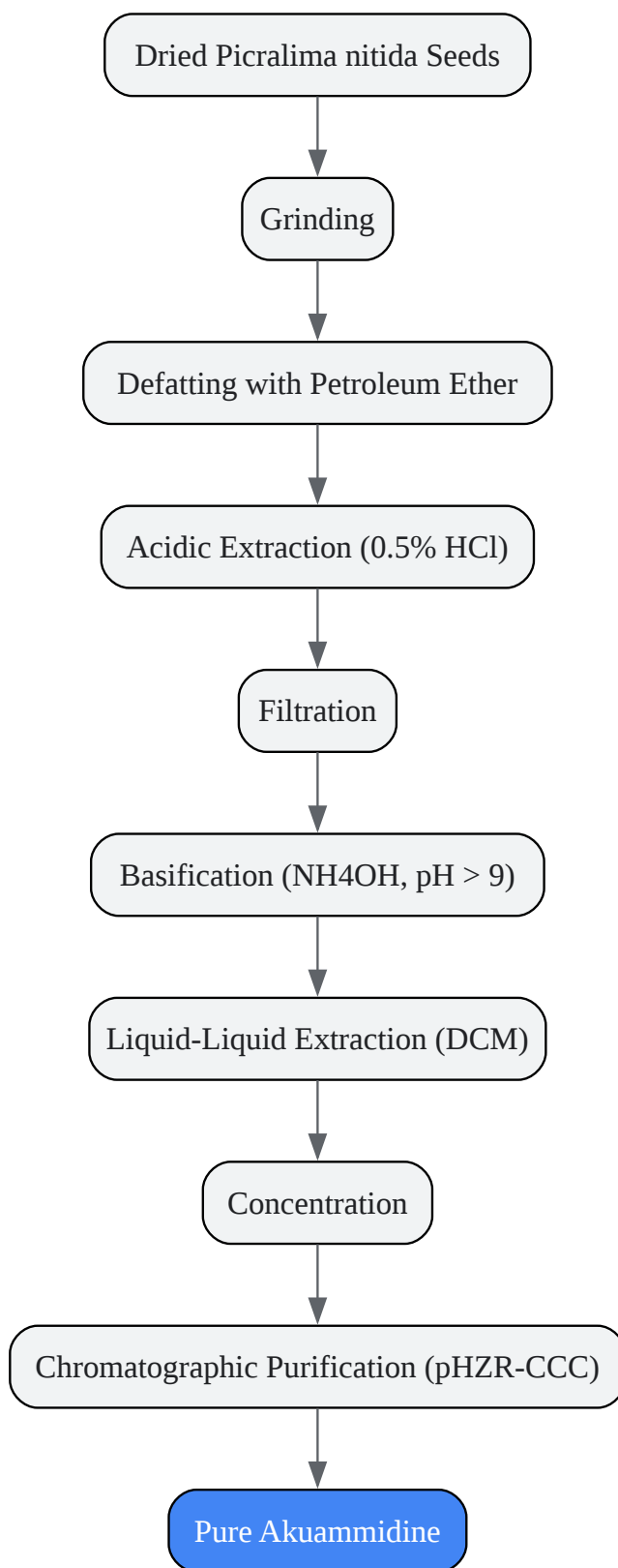
The following protocol describes a general method for the extraction and isolation of **akuammidine** from its natural source. This process relies on acid-base extraction principles to separate the alkaloid content from the bulk plant material.

Protocol 1: Acid-Base Extraction and Chromatographic Purification

- Plant Material Preparation:
 - Obtain dried seeds of *Picralima nitida*.
 - Grind the seeds into a coarse powder to increase the surface area for extraction.
- Defatting:
 - Macerate the powdered seeds in petroleum ether for 24-48 hours to remove fats and nonpolar constituents.
 - Filter the mixture and discard the petroleum ether. Air-dry the defatted plant material.
- Acidic Extraction:
 - Macerate the defatted powder in an acidic aqueous solution (e.g., 0.5% HCl) for 24 hours with occasional stirring. This protonates the alkaloids, rendering them water-soluble.
 - Filter the mixture to separate the acidic extract from the solid residue. Repeat the extraction on the residue to ensure complete recovery.
- Basification and Extraction of Free Alkaloids:
 - Combine the acidic aqueous extracts.
 - Slowly add a base (e.g., ammonium hydroxide) to the acidic extract with constant stirring until the pH is alkaline (pH > 9). This deprotonates the alkaloid salts, converting them to their free base form.
 - Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction multiple times.
- Concentration and Purification:
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Concentrate the dried organic extract under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

- Subject the crude extract to further purification using chromatographic techniques. A highly effective method is pH-zone-refining countercurrent chromatography (pHZR-CCC), which separates alkaloids based on their pKa values and hydrophobicity.

Workflow for **Akuammidine** Isolation



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Workflow for the isolation of **akuammidine**.

Biological Activity and Signaling Pathways

Akuammidine exhibits a range of biological activities, with its interaction with opioid receptors being the most extensively studied. It has also been noted for its anti-inflammatory and anti-asthmatic properties.^[2]

Opioid Receptor Activity

Akuammidine demonstrates a preference for the μ -opioid receptor (MOR). The binding affinities (K_i) of **akuammidine** for different opioid receptors are summarized below.

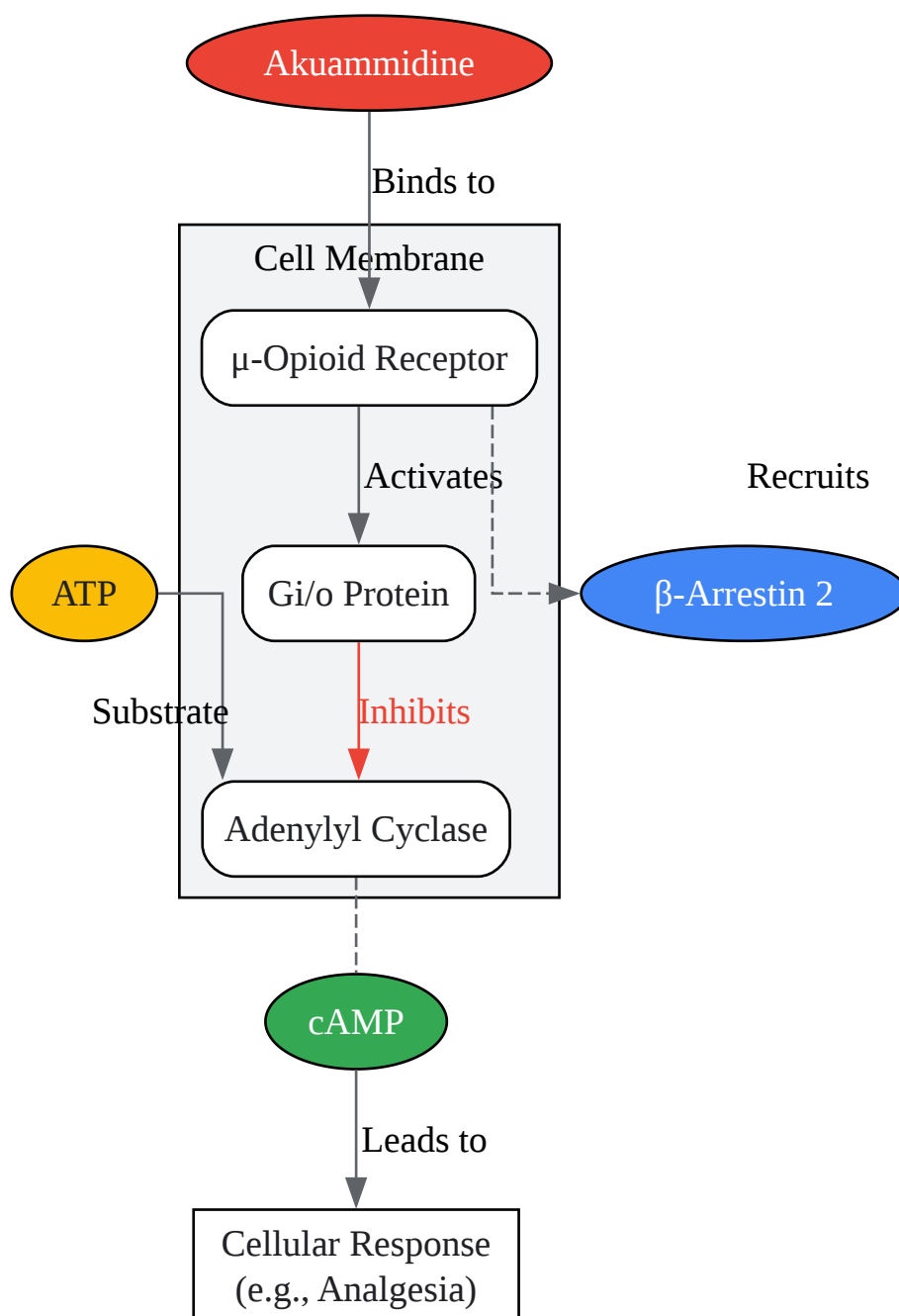
Receptor	K_i (μ M)
μ (mu)	0.6 ^[2]
δ (delta)	2.4 ^[2]
κ (kappa)	8.6 ^[2]

The agonist activity of **akuammidine** at the μ -opioid receptor has been confirmed in isolated tissue bioassays, where its effects were antagonized by the MOR-selective antagonist naloxone.^[2]

Signaling Pathway

As an agonist at the μ -opioid receptor, a G-protein coupled receptor (GPCR), **akuammidine** is expected to modulate downstream signaling cascades. The canonical signaling pathway for MOR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the recruitment of β -arrestin 2.

Opioid Receptor Signaling Pathway



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Akuammidine-mediated opioid receptor signaling.

Conclusion

Akuammidine is a structurally complex indole alkaloid with significant potential for further investigation. Its preferential binding to the μ -opioid receptor provides a basis for its traditional use in pain management and suggests a scaffold for the development of novel analgesics. The

detailed chemical, physical, and biological data, along with the experimental protocols presented in this guide, are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate its mechanism of action, explore its other reported biological activities, and assess its therapeutic potential.

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